3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a 3,5-dimethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate. This reaction typically requires acidic or basic catalysts to facilitate the formation of the desired product . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or toluene, under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or dimethylphenylmethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with phenyl and dimethylphenylmethyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO2/c1-13-8-14(2)10-15(9-13)11-16-12-18(21)20(19(16)22)17-6-4-3-5-7-17/h3-10,16H,11-12H2,1-2H3 |
InChI Key |
OBXGEHKCGLASEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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